2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
Overview
Description
2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid is a chemical compound with the empirical formula C15H15BF2O5 . It has a molecular weight of 324.08 . The compound is solid in form .
Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid were not found in the search results, boronic acids are generally known to be involved in various types of coupling reactions, such as the Suzuki–Miyaura coupling .Scientific Research Applications
Antibacterial Activity
Phenylboronic acids have been explored for their antibacterial properties, with studies on different isomers revealing their potential against bacteria like Escherichia coli and Bacillus cereus. This includes investigations into their physicochemical, structural, and antimicrobial properties, highlighting the role that substituents play in influencing their activity (Adamczyk-Woźniak et al., 2021).
Catalysis
Certain phenylboronic acids serve as catalysts in chemical reactions, such as direct amide condensation. This application underscores their importance in "green" chemistry, where they can facilitate reactions in a more environmentally friendly manner (Ishihara et al., 2001). The specific structural attributes of these compounds, such as electron-withdrawing groups, enhance their catalytic efficiency.
Material Science
In the realm of material science, phenylboronic acids contribute to the development of covalent organic frameworks (COFs), which are highly porous, crystalline structures with applications ranging from gas storage to catalysis. The ability of these compounds to form strong bonds and create rigid, porous architectures demonstrates their utility in designing novel materials (Côté et al., 2005).
Experimental Oncology
Research has also delved into the antiproliferative potential of phenylboronic acid derivatives in cancer therapy. These studies have shown that some derivatives can induce apoptosis in cancer cells, presenting a promising avenue for developing new anticancer agents. The specificity of these compounds' actions, such as cell cycle arrest, points to their potential in targeted cancer treatments (Psurski et al., 2018).
Properties
IUPAC Name |
[3-[(3,5-dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BF2O5/c1-21-10-5-9(6-11(7-10)22-2)8-23-13-4-3-12(17)14(15(13)18)16(19)20/h3-7,19-20H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMBETHVNGWKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC(=CC(=C2)OC)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BF2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584635 | |
Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-01-7 | |
Record name | B-[3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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